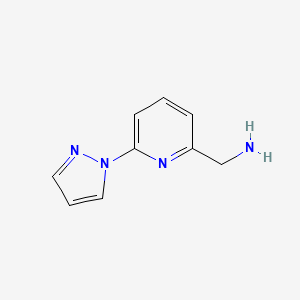

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1211519-25-3 . It has a molecular weight of 174.21 . The IUPAC name for this compound is [6- (1H-pyrazol-1-yl)-2-pyridinyl]methanamine .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .

Chemical Reactions Analysis

Complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” displayed high catalytic activity toward the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in H2O .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

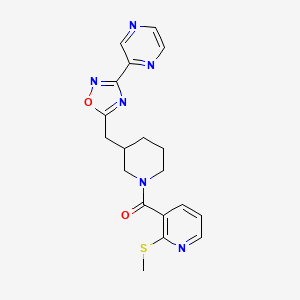

Catalysis and Coordination Chemistry

The compound “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” has been studied for its coordination chemistry with metal ions. Notably, copper complexes of this compound have been synthesized and characterized . These complexes exhibit excellent catalytic activity in two key reactions:

a. Ammoxidation of Alcohols to Nitriles: The copper complexes effectively catalyze the conversion of alcohols to nitriles using molecular oxygen (O₂) as the oxidant. This reaction is valuable in the synthesis of organic compounds and pharmaceutical intermediates.

b. Aerobic Oxidation of Alcohols to Aldehydes: Similarly, the complexes facilitate the aerobic oxidation of alcohols to aldehydes. This transformation is essential in organic synthesis and fine chemical production.

Biomedical Applications

Research suggests that “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” may have therapeutic potential in various medical contexts:

a. Hematological Disorders: The compound has shown promise in treating hematological disorders, including sickle cell disease. Further investigations are needed to explore its mechanism of action and clinical efficacy .

b. Pulmonary Diseases: Studies indicate that this compound could be relevant in treating idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by scarring of lung tissue. Its anti-fibrotic properties warrant further exploration.

c. Hypoxia and Hypoxemia: Given its structural features, “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” might play a role in addressing hypoxia (low tissue oxygen levels) and hypoxemia (low blood oxygen levels). However, more research is necessary to validate its therapeutic potential.

Spin Crossover Complexes

In a related context, the derivative 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) has been used to prepare spin crossover complexes with iron ions. These complexes exhibit intriguing magnetic properties and are relevant in materials science and molecular electronics .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with copper and iron ions, suggesting that (6-(1h-pyrazol-1-yl)pyridin-2-yl)methanamine may also interact with metal ions or other similar targets .

Mode of Action

It has been observed that similar compounds can form complexes with copper and iron ions . These complexes have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .

Biochemical Pathways

The compound’s potential interaction with copper and iron ions suggests that it may influence pathways involving these ions .

Result of Action

Similar compounds have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . This suggests that (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine may have similar effects.

Action Environment

Similar compounds have been shown to retain good activity for several cycles in aqueous solutions , suggesting that (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine may also be stable and effective in various environments.

Safety and Hazards

Zukünftige Richtungen

The copper (II)-based complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions . This suggests that these complexes could be used as a model for further developments in catalytic processes relating to catecholase activity .

Eigenschaften

IUPAC Name |

(6-pyrazol-1-ylpyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOUYNITWBRHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)